Acetylisoniazid-d4

Analytical Chemistry Isotope Dilution Analysis Mass Spectrometry

Quantifying isoniazid in complex biological matrices without a reliable internal standard leads to irreproducible data from variable matrix effects and ionization suppression. Isoniazid-d4 resolves this: • +4 Da mass shift ensures baseline MS resolution while preserving analyte-identical extraction recovery and ionization behavior. • Validated in clinical TDM-enables quantification at LLOQs down to 0.234 µg/mL in serum and urine. • Supplied at ≥98% purity with full isotopic enrichment; ships ambient from ready stock.

Molecular Formula C6H7N3O
Molecular Weight 141.16 g/mol
CAS No. 774596-24-6
Cat. No. B563161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylisoniazid-d4
CAS774596-24-6
Synonyms4-(Pyridine-d4)carboxylic Acid Hydrazide;  Isonicotinic Acid-d4 Hydrazide;  4-(Hydrazinocarbonyl)pyridine-d4;  4-(Pyridine-d4)carbonylhydrazine;  4-(Pyridine-d4)carboxylic Hydrazide;  4-(Pyridyl-d4)carbonylhydrazide;  5015 R.P.-d4;  Armazid-d4;  Armazide-d4; 
Molecular FormulaC6H7N3O
Molecular Weight141.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D
InChIKeyQRXWMOHMRWLFEY-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (~2~H_4_)Pyridine-4-carbohydrazide (Isoniazid-d4) Is the Preferred Deuterated Internal Standard for Isoniazid Quantification


(~2~H_4_)Pyridine-4-carbohydrazide (CAS 774596-24-6), commonly referred to as Isoniazid-d4, is a deuterated analog of the first-line anti-tubercular drug isoniazid (INH). This compound features four hydrogen atoms on the pyridine ring substituted with deuterium, resulting in a molecular weight of 141.16 g/mol [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of isoniazid and its metabolites in complex biological matrices, such as human urine and serum [2].

The Critical Analytical Failure Mode When Substituting Non-Deuterated Isoniazid for (~2~H_4_)Pyridine-4-carbohydrazide


The isotopic substitution of hydrogen with deuterium in (~2~H_4_)Pyridine-4-carbohydrazide is not a cosmetic change but a functional requirement for its role as a stable isotope-labeled internal standard. Using non-deuterated isoniazid or an unvalidated analog in its place would fundamentally compromise LC-MS/MS quantification. Non-deuterated compounds co-elute with the target analyte and exhibit identical mass-to-charge (m/z) ratios, preventing separate detection and making it impossible to correct for variable matrix effects, extraction efficiency, or ionization suppression [1]. In contrast, Isoniazid-d4, with its +4 Da mass shift from the four deuterium atoms, is distinctly resolved by the mass spectrometer while maintaining near-identical chemical behavior, enabling it to serve as a reliable internal calibrant and ensuring the accuracy and reproducibility of the analytical method [2].

Quantitative Differentiation of (~2~H_4_)Pyridine-4-carbohydrazide: Evidence for Scientific Selection


Deuterium Content: Quantified Isotopic Purity Enables Precise Isotope Dilution Analysis

The utility of a deuterated internal standard hinges on its isotopic purity. For (~2~H_4_)Pyridine-4-carbohydrazide, a validated synthetic method yields a product with a deuterium content of 95.2 atom% D, ensuring minimal interference from unlabeled analog in quantitative assays [1]. This level of enrichment directly enables the compound's function as a reliable internal standard in gas chromatography-mass spectrometry (GC-MS) for isotope dilution analysis, a technique where accuracy depends on the known isotopic composition of the tracer [1].

Analytical Chemistry Isotope Dilution Analysis Mass Spectrometry

Analytical Performance: Validated Use in LC-MS/MS Assay for Urinary Isoniazid and Acetyl-Isoniazid

In a fully validated LC-MS/MS assay for quantifying isoniazid (INH) and its metabolite acetyl-isoniazid (AcINH) in human urine, (~2~H_4_)Pyridine-4-carbohydrazide served as the stable isotope-labeled internal standard, enabling accurate correction for sample preparation and ionization variability [1]. The method achieved a lower limit of quantification (LLOQ) of 0.234 µg/mL for both INH and AcINH, with average signal-to-noise ratios of 7.07 and 6.23, respectively, at the LLOQ [1]. This performance supports robust therapeutic drug monitoring and adherence assessment in clinical trials [1].

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS Validation

Analytical Performance: Quantification of Isoniazid in Serum with Validated LC-MS/MS Method

A validated LC-MS/MS method for the simultaneous quantification of isoniazid, pyrazinamide, and ethambutol in human serum utilized (~2~H_4_)Pyridine-4-carbohydrazide (isoniazid-D4) as the stable isotope-labeled internal standard [1]. The method, validated according to FDA guidelines, achieved a lower limit of quantification (LLOQ) of 0.2 mg/L for isoniazid, with a linear calibration range of 0.2–8 mg/L [1]. The use of the deuterated internal standard was essential for correcting matrix effects and ensuring accurate, reliable therapeutic drug monitoring and pharmacokinetic studies [1].

Clinical Pharmacology Therapeutic Drug Monitoring LC-MS/MS

Pharmacokinetic and Metabolic Profiling: Potential for Altered Drug Metabolism via Deuterium Isotope Effect

While (~2~H_4_)Pyridine-4-carbohydrazide is primarily used as an analytical internal standard, the broader class of deuterated drugs is recognized for leveraging the kinetic isotope effect (KIE) to improve pharmacokinetic (PK) profiles. Substituting hydrogen with deuterium can significantly reduce the rate of metabolic clearance, particularly for reactions involving C-H bond cleavage, such as those mediated by cytochrome P450 enzymes [1]. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs, often resulting in a longer half-life and lower peak plasma concentrations, which may translate to improved safety and efficacy [2].

Deuterated Drugs Pharmacokinetics Drug Metabolism

Validated Application Scenarios for (~2~H_4_)Pyridine-4-carbohydrazide in Research and Industrial Settings


Therapeutic Drug Monitoring and Adherence Assessment in Clinical Trials

(~2~H_4_)Pyridine-4-carbohydrazide is the essential internal standard for LC-MS/MS methods used to quantify isoniazid and its metabolite acetyl-isoniazid in patient urine or serum. These validated assays, as demonstrated in the 2024 Maputla et al. study, enable precise therapeutic drug monitoring (TDM) and adherence assessments in clinical trials for tuberculosis treatment and prevention [1]. The method's high sensitivity (LLOQ of 0.234 µg/mL) and robustness make it suitable for large-scale, multi-center studies.

Pharmacokinetic and Drug-Drug Interaction Studies

In pharmacokinetic studies, (~2~H_4_)Pyridine-4-carbohydrazide is used as a stable isotope-labeled internal standard to accurately measure isoniazid concentrations in biological matrices. The validated LC-MS/MS method described by Sturkenboom et al. (2015) for serum quantification (LLOQ 0.2 mg/L) is directly applicable to investigating drug absorption, distribution, metabolism, and excretion, as well as potential drug-drug interactions in co-infected or multi-drug resistant tuberculosis populations [1].

Bioanalytical Method Development and Validation for Anti-TB Drugs

As a benchmark stable isotope-labeled internal standard, (~2~H_4_)Pyridine-4-carbohydrazide is a critical component in the development and validation of new LC-MS/MS methods for simultaneous quantification of multiple anti-tuberculosis agents. Its use, as exemplified in the 2020 Wu et al. study for a 5-drug panel, effectively corrects for matrix effects and ensures high accuracy (91.5-110.0%) and precision (CV < 17.0%) across a panel of analytes, accelerating method development for clinical and research applications [2].

Metabolic Pathway Elucidation and Toxicological Investigations

While its primary role is as an analytical standard, (~2~H_4_)Pyridine-4-carbohydrazide can also be employed as a mechanistic probe. By comparing its metabolic fate to that of non-deuterated isoniazid, researchers can investigate the role of specific cytochrome P450 enzymes, such as CYP2E1, in isoniazid metabolism and the formation of hepatotoxic metabolites. The potential for a deuterium kinetic isotope effect to alter metabolic rates provides a valuable tool for dissecting complex metabolic pathways and assessing toxicity risks [3].

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